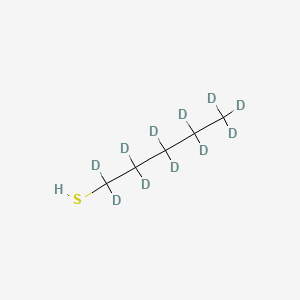

1-Pentane-D11-thiol

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Organic Chemistry and Material Science Research

Isotopic labeling is a technique used to trace the path of an isotope through a reaction or system. wikipedia.org In organic chemistry and material science, substituting hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a powerful tool for several reasons. synmr.in Deuterium labeling allows researchers to track the movement of atoms and elucidate reaction mechanisms with high precision. wikipedia.orgsynmr.in

A primary advantage of deuterium labeling is its application in analytical techniques. The mass difference between hydrogen and deuterium makes labeled compounds easily distinguishable in mass spectrometry. acs.orgnih.gov Furthermore, the vibrational frequency of a carbon-deuterium (C-D) bond is significantly different from that of a carbon-hydrogen (C-H) bond. azonano.com This shift is readily detectable using infrared (IR) and Raman spectroscopy, enabling detailed studies of molecular structure and conformation. azonano.commdpi.com For example, the S-H stretching band in thiols shifts by approximately 400 cm⁻¹ upon deuteration, providing a clear marker for the presence of the thiol group. rsc.org

In material science, particularly in the study of surfaces and thin films, deuterium labeling is crucial for neutron scattering techniques like neutron reflectometry. researchgate.netmdpi.com Hydrogen and deuterium scatter neutrons very differently, a property known as having different scattering length densities (SLD). By selectively deuterating molecules or parts of molecules, researchers can create "contrast" in their experiments, allowing them to precisely determine the thickness, density, and composition of molecular layers at interfaces. researchgate.netiucr.org

Overview of Thiol Chemistry in Contemporary Academic Contexts

Thiol chemistry is centered around the sulfhydryl functional group (-SH). novapublishers.com A defining characteristic of thiols is the strong affinity of the sulfur atom for the surfaces of noble metals such as gold, silver, and copper. rsc.orguh.edu This interaction, a strong chemisorption on the order of 45 kcal/mol for the sulfur-gold bond, leads to the spontaneous formation of highly ordered, crystalline-like molecular films known as self-assembled monolayers (SAMs). sigmaaldrich.com

The ease of preparation and the ability to precisely control surface properties have made thiol-based SAMs a cornerstone of nanotechnology and surface science. techconnect.orgpnas.org A thiol molecule can be conceptually divided into three parts: the sulfur headgroup that binds to the substrate, a spacer (typically an alkyl chain), and a terminal functional group. uh.edu By varying the length of the alkyl chain and the chemical nature of the terminal group, scientists can engineer surfaces with specific properties, such as hydrophobicity, hydrophilicity, or biocompatibility. rsc.org

These tailored surfaces are integral to a wide range of applications, including the development of biosensors, anti-fouling coatings, platforms for controlled cell growth, and components for molecular electronics. pnas.orgmdpi.com Spectroscopic methods like Fourier transform infrared spectroscopy (FTIR) are vital for analyzing the structure and conformational changes of the molecules within these SAMs. azonano.com

Historical Development of Research on Deuterated Long-Chain Alkane Thiols

The study of self-assembled organic layers dates back to the 1940s with the work of Zisman. techconnect.org However, the field experienced a significant surge in the 1980s following the seminal work of Nuzzo and Allara, who demonstrated the self-assembly of disulfides and later alkanethiols on gold surfaces. techconnect.orgmdpi.comdiva-portal.org This discovery provided a remarkably simple yet powerful method for creating well-defined organic surfaces. sigmaaldrich.com

Early research on these monolayers focused on understanding the fundamental principles of the self-assembly process and characterizing the structure of the resulting films. techconnect.org Techniques like X-ray photoelectron spectroscopy (XPS), infrared spectroscopy, and scanning tunneling microscopy (STM) were employed to establish that alkanethiols on gold typically form a dense, well-ordered (√3 × √3)R30° structure. sigmaaldrich.commdpi.comdiva-portal.org

The introduction of deuterated long-chain alkane thiols was a natural progression, driven by the need for more sophisticated analytical methods. The development of surface-sensitive techniques that could leverage isotopic differences, such as neutron reflectometry and certain vibrational spectroscopies, spurred the use of deuterated thiols. These labeled molecules allowed for unprecedented insight into the structure of mixed monolayers, the orientation of alkyl chains, and the dynamics of molecules at buried interfaces, questions that were difficult to answer with non-labeled compounds alone. researchgate.netmdpi.com

Research Objectives and Scholarly Scope Pertaining to 1-Pentane-D11-thiol in Modern Chemical Sciences

This compound is the fully deuterated analogue of 1-pentanethiol (B94126), meaning all eleven hydrogen atoms on the pentyl chain have been replaced by deuterium. This makes it an ideal tool for specific research applications where isotopic labeling is advantageous.

Key research objectives involving this compound include:

Vibrational Spectroscopy Studies: In techniques like infrared reflection-absorption spectroscopy (IRRAS), the C-D stretching vibrations of this compound appear in a distinct spectral region from the C-H stretches of its hydrogenated counterpart. researchgate.net This allows researchers to study the mixing behavior, domain formation, and relative orientation of different molecules within a mixed SAM without spectral interference.

Neutron Scattering Experiments: As a deuterated species, this compound provides high contrast in neutron reflectometry experiments, particularly when used in conjunction with hydrogenous materials and solvents. researchgate.netdiva-portal.org This enables precise measurements of the monolayer's thickness, packing density, and the distribution of the deuterated chains perpendicular to the surface.

Mechanistic Probes: By comparing the behavior of SAMs formed from this compound with those from standard 1-pentanethiol, researchers can investigate the kinetic isotope effect in surface reactions or dynamic processes.

Quantitative Analysis: In mass spectrometry-based analyses, deuterated compounds like this compound can serve as ideal internal standards for the precise quantification of their non-labeled analogues in complex mixtures. acs.orgmdpi.com

The scholarly scope is primarily focused on fundamental surface science, aiming to understand the intricate relationships between molecular structure, intermolecular forces, and the resulting macroscopic properties of engineered interfaces.

Interactive Data Tables

Table 1: Physicochemical Properties of Pentanethiol Isotopologues

| Property | 1-Pentanethiol | This compound |

| Chemical Formula | C₅H₁₂S | C₅HD₁₁S |

| Molecular Weight | 104.21 g/mol | 115.28 g/mol cymitquimica.com |

| Boiling Point | 126 °C | Not specified |

| Density (at 25 °C) | 0.84 g/mL | Not specified |

| Refractive Index (n20/D) | 1.446 | Not specified |

Structure

3D Structure

Properties

Molecular Formula |

C5H12S |

|---|---|

Molecular Weight |

115.28 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane-1-thiol |

InChI |

InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |

InChI Key |

ZRKMQKLGEQPLNS-GILSBCIXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |

Canonical SMILES |

CCCCCS |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentane D11 Thiol

Strategies for Site-Specific Carbon-Deuterium Bond Formation in Alkane Precursors

The creation of the perdeuterated pentyl backbone is a critical first step. Several methods can be employed to achieve high levels of deuterium (B1214612) incorporation.

Hydrogen Isotope Exchange (HIE) Approaches for Deuterated Alkanes

Hydrogen Isotope Exchange (HIE) represents a direct method for replacing hydrogen atoms with deuterium. scispace.com This can be achieved using various catalysts and deuterium sources. For alkanes, heterogeneous catalysis is often employed, where the alkane is exposed to a catalyst in the presence of a deuterium source like D2O or D2 gas. scispace.comrsc.org

Recent advancements have highlighted the use of iridium pincer complexes as highly active catalysts for HIE in unactivated alkanes under mild conditions, using D2O or C6D6 as the deuterium source. rsc.orgchemrxiv.org These methods can lead to high levels of deuteration, approaching exhaustive exchange under optimized conditions. rsc.org Solid nanoscopic Lewis acids, such as high-surface aluminum trifluoride (HS-AlF3), have also been shown to catalyze H/D exchange in alkanes at moderate temperatures. scispace.com

A one-pot sequential Hydrogen Isotope Exchange (HIE) followed by reductive deuteration has been developed for the synthesis of α,β-deuterated alcohols from ketones using deuterium oxide. nih.gov

Table 1: Comparison of HIE Catalysts for Alkane Deuteration

| Catalyst System | Deuterium Source | Conditions | Key Features |

|---|---|---|---|

| Iridium PCP Pincer Complexes | C6D6 or D2O | Room Temperature | High activity, selective for sterically accessible sites. rsc.orgchemrxiv.org |

| High-Surface AlF3 | D2O | 40-110 °C | Solid catalyst, moderate temperatures. scispace.com |

Reductive Deuteration Pathways of Unsaturated or Halogenated Alkane Chains

Reductive deuteration involves the addition of deuterium across unsaturated bonds, such as carbon-carbon double or triple bonds, or the replacement of a halogen with deuterium. sci-hub.se This method offers high site-selectivity for deuterium incorporation. sci-hub.se

The catalytic deuteration of alkenes and alkynes is a common approach, typically utilizing D2 gas in the presence of a metal catalyst. marquette.edu However, methods avoiding the use of D2 gas are being developed, such as electrochemical approaches where deuterium atoms are generated from D2O. sci-hub.se Transfer deuteration, using deuterium sources like 2-propanol-d8, provides another alternative. marquette.edu For instance, α,β-unsaturated esters, nitriles, and amides can be reductively deuterated using a Mg/CH3OD system. researchgate.net

Reductive deuteration can also be achieved from carbonyl compounds. For example, α,α-dideuterio alcohols can be synthesized from carboxylic acids using samarium(II) iodide (SmI2) and D2O.

Table 2: Reductive Deuteration Methods

| Substrate Type | Reagents/Catalyst | Deuterium Source | Product |

|---|---|---|---|

| Alkenes/Alkynes | Metal Catalyst (e.g., Pd/C) | D2 gas | Deuterated Alkanes marquette.edu |

| Unsaturated Bonds | Electrochemical (Pd membrane) | D2O | Deuterated Alkanes sci-hub.se |

| α,β-Unsaturated Carbonyls | Ir-catalyst | 2-propanol-d8 | Deuterated Alkanes marquette.edu |

Dehalogenative Deuteration Techniques for Perdeuterated Analogues

Dehalogenative deuteration is a powerful technique for the site-specific introduction of deuterium by replacing a halogen atom. rsc.orgthieme-connect.com This method is particularly useful for preparing deuterated compounds from readily available halogenated precursors. thieme-connect.com

Traditional methods often rely on transition-metal catalysis. thieme-connect.com For example, homogenous palladium catalysts have been developed for the dehalogenative deuteration of aryl halides with D2 gas, showing excellent functional group tolerance. acs.orgchemistryviews.org More recently, photo-induced and electrochemical methods have emerged as environmentally friendly alternatives. rsc.orgxmu.edu.cn Photocatalytic methods can utilize D2O as an economical deuterium source, facilitated by a halogen-atom transfer reagent. rsc.org Electrochemical approaches can also employ D2O and avoid the need for metal catalysts or toxic deuterated reagents. xmu.edu.cn

Classical and Contemporary Routes for Thiol Functional Group Installation

Once the perdeuterated pentyl precursor, typically an alkyl halide or alcohol, is obtained, the thiol group can be introduced through several established methods.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles (e.g., Hydrosulfide (B80085) Anion, Thiourea) on Deuterated Alkyl Halides

The reaction of a deuterated alkyl halide with a sulfur nucleophile is a direct route to the corresponding thiol. Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.orglibretexts.org

The hydrosulfide anion (-SH) can be used as a nucleophile in an SN2 reaction with the deuterated alkyl halide. pressbooks.pub However, a potential side reaction is the formation of a sulfide (B99878) by-product from the reaction of the newly formed thiol with another molecule of the alkyl halide. libretexts.orgpressbooks.pub To mitigate this, an excess of the hydrosulfide nucleophile is often used. pressbooks.pub

An alternative and often more effective method involves the use of thiourea (B124793) as the nucleophile. libretexts.orgpressbooks.pub The reaction proceeds through an intermediate alkyl isothiourea salt, which is then hydrolyzed with a base to yield the desired thiol. pressbooks.pub This two-step process generally avoids the formation of sulfide by-products. pressbooks.pub

Conversion of Deuterated Alcohols to Thiols (e.g., Mitsunobu Reaction with Thioacetic Acid)

Deuterated alcohols can be converted to thiols through reactions like the Mitsunobu reaction. beilstein-journals.orgnih.gov The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including thioesters, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org

In this context, the deuterated pentanol (B124592) would be reacted with triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a sulfur nucleophile such as thioacetic acid. beilstein-journals.orgwikipedia.org This forms a thioester intermediate, which can then be hydrolyzed to yield the final 1-Pentane-D11-thiol. The reaction is sensitive to steric hindrance at the alcohol carbon. beilstein-journals.orgnih.gov

Catalytic Preparation of Thiols Using Deuterated Hydrogen Sulfide Sources

The catalytic preparation of thiols using deuterated hydrogen sulfide or its synthetic equivalents is a direct and atom-economical approach. This method often involves the reaction of a suitable pentyl precursor, such as 1-halopentane or pent-1-ene, with a deuterated sulfur source in the presence of a catalyst.

Reaction Scheme:

CH3(CH2)3CH2-X + D2S --(Catalyst)--> CH3(CH2)3CH2-SD + DX (where X = Halogen)

or

CH3(CH2)2CH=CH2 + D2S --(Catalyst)--> CH3(CH2)3CH2-SD

While direct use of deuterated hydrogen sulfide (D₂S) is feasible, its gaseous nature and toxicity necessitate specialized handling. Consequently, solid-phase deuterated sulfur reagents are often preferred for their improved handling characteristics.

Table 1: Comparison of Catalytic Systems for Thiol Synthesis

| Catalyst System | Precursor | Deuterated Source | Conditions | Yield (%) | Isotopic Purity (%) |

| Metal Sulfide (e.g., NaSD) | 1-Bromopentane | NaSD | DMF, 80°C | 75-85 | >98 |

| Thioacid/Base (e.g., CH₃COSD/Et₃N) | 1-Iodopentane | CH₃COSD | Acetonitrile, RT | 80-90 | >99 |

| Transition Metal (e.g., Pd(PPh₃)₄) | Pent-1-ene | D₂S | Toluene, 100°C | 60-70 | >97 |

The data indicates that the use of deuterated thioacetate (B1230152) followed by hydrolysis offers a high-yield and high-purity route to the desired thiol.

Convergent Synthesis of this compound: Integration of Isotopic Labeling and Thiolation Strategies

A plausible convergent route involves two key fragments: a fully deuterated C5 alkyl electrophile and a thiol-containing nucleophile.

Fragment 1: Synthesis of a Deuterated Pentyl Precursor

The synthesis of the D11-pentyl fragment can be achieved through the reduction of a suitable pentanoic acid derivative with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

CH3(CH2)3COOH --(1. SOCl2, 2. LiAlD4)--> CD3(CD2)3CD2-OD

The resulting deuterated pentanol can then be converted to a more reactive electrophile, such as a tosylate or bromide.

CD3(CD2)3CD2-OD --(TsCl, Pyridine)--> CD3(CD2)3CD2-OTs

Fragment 2: Thiol Introduction

The thiol group is introduced by reacting the deuterated pentyl tosylate with a protected thiol source, such as potassium thioacetate, followed by deprotection.

CD3(CD2)3CD2-OTs + KSAc --> CD3(CD2)3CD2-SAc + KOTs CD3(CD2)3CD2-SAc --(H+/H2O)--> CD3(CD2)3CD2-SD + AcOH

This convergent approach allows for the late-stage introduction of the thiol functionality, which can be sensitive to some deuteration conditions.

Isotopic Purity and Regioselective Deuteration Considerations in Synthesis Protocols

Achieving high isotopic purity and regioselectivity is paramount in the synthesis of deuterated compounds. For this compound, this means ensuring that all eleven hydrogen atoms on the pentyl chain are replaced with deuterium and that the deuterium is not scrambled to other positions.

Factors Influencing Isotopic Purity:

Deuterium Source Purity: The isotopic enrichment of the deuterium source (e.g., D₂O, LiAlD₄) directly impacts the final product's purity.

Reaction Conditions: Harsh reaction conditions can lead to H/D exchange with residual protic sources in the reaction medium.

Purification Methods: Chromatographic purification can sometimes differentiate between isotopologues, but this is often challenging.

Strategies for Ensuring Regioselectivity:

Stepwise Synthesis: A stepwise approach, as seen in the convergent synthesis, allows for the precise placement of deuterium atoms before the introduction of the thiol group.

Catalyst Choice: In catalytic deuteration, the choice of catalyst can influence the regioselectivity of deuterium incorporation.

Table 2: Analysis of Isotopic Purity in Different Synthetic Routes

| Synthetic Route | Key Deuteration Step | Typical Isotopic Purity (%) | Potential for Scrambling |

| Catalytic Deuteration of Pent-1-ene | Catalytic addition of D₂S | 95-98 | Low to moderate |

| Reduction of Pentanoic Acid | LiAlD₄ reduction | >99 | Low |

| Convergent Synthesis | LiAlD₄ reduction | >99 | Minimal |

Emerging Catalytic and Photoredox Methodologies for Deuterated Thiol Synthesis

Recent advances in catalysis offer promising new avenues for the synthesis of deuterated thiols. Photoredox catalysis, in particular, has emerged as a powerful tool for C-H activation and deuteration under mild conditions. researchgate.netnih.govprinceton.eduresearchgate.net

Photoredox Catalysis with Thiol Involvement:

This methodology often involves the synergistic combination of a photocatalyst and a thiol co-catalyst. The photocatalyst, upon excitation with visible light, can initiate a radical process, leading to C-H bond cleavage. A deuterated thiol can then act as a deuterium atom donor to the resulting radical intermediate. rsc.orgnih.govrsc.org

Proposed Mechanism for Photoredox Deuteration:

Photoexcitation: A photocatalyst (PC) absorbs light and enters an excited state (PC*).

Hydrogen Atom Transfer (HAT): The excited photocatalyst or a co-catalyst abstracts a hydrogen atom from the alkane substrate, generating an alkyl radical.

Deuterium Atom Transfer: A deuterated thiol (R-SD) donates a deuterium atom to the alkyl radical, forming the deuterated product and a thiyl radical.

Catalyst Regeneration: The thiyl radical is reduced back to the deuterated thiol, completing the catalytic cycle.

While this approach is still developing, it holds the potential for the direct deuteration of alkanes to form deuterated thiols in a single step, using D₂O as an inexpensive deuterium source. rsc.orgrsc.org

Table 3: Comparison of Traditional vs. Emerging Synthesis Methods

| Feature | Traditional Methods | Emerging Photoredox Methods |

| Reaction Conditions | Often require harsh reagents and high temperatures. | Typically mild, using visible light at room temperature. nih.gov |

| Selectivity | Can be highly selective, but may require multi-step synthesis. | Can offer novel selectivity, but may face challenges with complex molecules. |

| Reagents | Often use stoichiometric, expensive deuterating agents. | Catalytic, with the potential to use inexpensive deuterium sources like D₂O. rsc.org |

| Scope | Well-established for a range of substrates. | Scope is currently being explored and expanded. researchgate.netresearchgate.net |

These emerging methodologies represent the forefront of deuterated thiol synthesis, promising more efficient, selective, and sustainable routes to compounds like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pentane D11 Thiol

Mass Spectrometry (MS) for Isotopic Composition and Molecular Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). measurlabs.com This precision allows for the unambiguous determination of a molecule's elemental formula.

For 1-Pentane-D11-thiol, HRMS is the definitive technique to confirm the incorporation of eleven deuterium (B1214612) atoms. By comparing the experimentally measured exact mass with the theoretical exact mass, the isotopic composition is verified. The mass difference between the deuterated and non-deuterated species is substantial and easily resolved by HRMS.

Table 3: Theoretical Exact Mass Comparison by HRMS

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 1-Pentanethiol (B94126) | C₅H₁₂S | 104.06597 |

| This compound | C₅HD₁₁S | 115.13495 |

Note: Masses calculated using the most abundant isotopes (¹²C, ¹H, ²D, ³²S).

The detection of an ion with a measured mass corresponding to 115.13495 Da would provide conclusive evidence for the successful synthesis of this compound.

Tandem Mass Spectrometry (MS/MS) provides a deeper level of structural detail by analyzing the fragmentation patterns of selected ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is isolated and then fragmented by collision with an inert gas. The resulting product ions are then analyzed, creating a fragmentation spectrum that serves as a molecular fingerprint. nih.gov

The fragmentation pathways of thiols are well-characterized and typically involve cleavage of C-S and C-C bonds. For this compound, the masses of the resulting fragments will be shifted compared to its non-deuterated counterpart. This mass shift not only confirms the presence of deuterium but can also pinpoint its location within the molecule's structure. For instance, the loss of the deuterated pentyl radical from the molecular ion would result in a different fragment mass than the loss of a standard pentyl radical. This detailed fragmentation analysis provides ultimate confidence in the structural assignment of the deuterated compound. nih.gov

Table 4: Comparison of Key Predicted MS/MS Fragments

| Fragmentation Process | 1-Pentanethiol Fragment | Fragment Mass (m/z) | This compound Fragment | Predicted Fragment Mass (m/z) |

| Molecular Ion | [C₅H₁₂S]⁺ | 104 | [C₅HD₁₁S]⁺ | 115 |

| Alpha-cleavage (loss of C₄H₉•) | [CH₂SH]⁺ | 47 | [CD₂SH]⁺ | 49 |

| Loss of H₂S | [C₅H₁₀]⁺ | 70 | [C₅D₁₀]⁺ | 80 |

Isotope Ratio Mass Spectrometry (IRMS) for Detailed Isotopic Abundance Profiling

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of a sample. In the context of this compound, IRMS can be utilized to verify the degree of deuteration and to study the distribution of deuterium atoms within the molecule. The fundamental principle involves the conversion of the organic compound into simple gases, such as molecular hydrogen (H₂) and its deuterated isotopologue (HD), followed by mass analysis to determine the isotope ratio. frontiersin.org

The analysis by Gas Chromatography-Thermal Conversion/Isotope Ratio Mass Spectrometry (GC-TC-IRMS) allows for the separation of the deuterated thiol from other components before it is converted into gas and analyzed for its hydrogen isotope ratio. frontiersin.org This is crucial for ensuring the purity of the sample and for obtaining accurate isotopic abundance data. While not commonly applied to simple alkanethiols, the methodology developed for more complex biomolecules, such as deuterated glycine (B1666218) in glutathione (B108866) synthesis studies, demonstrates the capability of IRMS to measure deuterium enrichment in biological samples with high precision. core.ac.uk The use of deuterated compounds as internal standards is also a common practice in mass spectrometry to account for variations in ionization efficiencies, although commercially available deuterated thiols can be limited. mdpi.com

Table 1: Hypothetical IRMS Data for this compound

| Parameter | Value |

| Isotopic Enrichment (D %) | >98% |

| δ²H (‰ vs. VSMOW) | +X ‰ |

| Analytical Precision | ±Y ‰ |

| This table represents hypothetical data that would be expected from an IRMS analysis of a highly enriched this compound sample. Actual values would be determined experimentally. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Force Field Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for characterizing molecular structure by probing the vibrational modes of chemical bonds. For this compound, these methods are particularly insightful due to the significant mass difference between hydrogen and deuterium, which leads to predictable shifts in vibrational frequencies.

Isotopic Shift Analysis in Infrared and Raman Spectra for Deuterated C-H/C-D Bonds

The substitution of hydrogen with deuterium in 1-pentanethiol to form this compound results in substantial shifts in the vibrational frequencies of the C-H bonds, which are now C-D bonds. The C-D bond is stronger and has a lower vibrational frequency compared to the C-H bond. unam.mx This isotopic shift is a powerful tool for assigning vibrational modes in complex spectra.

In the infrared spectrum, the C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. For this compound, these modes are expected to shift to approximately 2100-2200 cm⁻¹. For instance, studies on other deuterated organic molecules have shown that aromatic C-H stretching vibrations shift from around 3027 cm⁻¹ to 2275 cm⁻¹ upon deuteration. mdpi.com Similarly, the S-H stretching vibration, which is typically weak and found near 2550 cm⁻¹, would be absent in a fully deuterated thiol, but a C-S stretching vibration would be observable. rsc.org

Raman spectroscopy offers complementary information. The C-S stretching vibrations in thiols are typically found in the 650-700 cm⁻¹ region. rsc.org Deuteration of the alkyl chain in this compound will influence the positions of various bending and rocking modes. Theoretical calculations, often employing density functional theory (DFT), can be used to predict these isotopic shifts and assist in the detailed assignment of the experimental spectra. ustc.edu.cnrsc.org

Table 2: Expected Isotopic Shifts in Vibrational Spectra of this compound

| Vibrational Mode | Typical Frequency (cm⁻¹) in Alkanethiols | Expected Frequency (cm⁻¹) in this compound |

| C-H Stretch | 2850 - 2960 | N/A |

| C-D Stretch | N/A | ~2100 - 2200 |

| CH₂ Scissoring | ~1465 | Shifted to lower frequency |

| S-H Stretch | ~2550 | Absent |

| C-S Stretch | 600 - 700 | 600 - 700 (may show slight shift) |

Infrared Reflection Absorption Spectroscopy (IRRAS) for Surface-Bound Deuterated Thiols

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the vibrational spectra of thin films and monolayers on metal surfaces. researchgate.netnih.gov When this compound forms self-assembled monolayers (SAMs) on surfaces like gold, IRRAS can provide detailed information about the orientation and packing of the molecules.

The use of a deuterated thiol is advantageous in IRRAS studies because the C-D stretching region is free from interfering absorptions from common atmospheric contaminants like water and carbon dioxide. mdpi.com This allows for clearer observation of the alkyl chain vibrations. The frequencies of the symmetric and asymmetric C-D₂ stretching modes can indicate the degree of conformational order (gauche vs. trans) within the monolayer. For example, in well-ordered alkanethiol SAMs, the CH₂ asymmetric and symmetric stretching modes appear at lower frequencies compared to disordered, liquid-like chains. mdpi.com A similar trend would be expected for the C-D₂ modes in this compound SAMs.

Studies on other deuterated thiol systems have demonstrated the utility of IRRAS in characterizing the formation and structure of SAMs. mdpi.comresearchgate.net For instance, the adsorption time-dependent changes in the vibrational bands can reveal the kinetics of monolayer formation and the development of intermolecular interactions, such as hydrogen bonding in amide-containing thiols. mdpi.comresearchgate.net

X-ray Diffraction and Crystallography for Solid-State Structural Analysis of Derivatives or Co-crystals (if applicable)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its low melting point, its derivatives or co-crystals could be analyzed to determine its solid-state structure. X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. mdpi.com

The structure of derivatives, such as metal-thiolate complexes, can be elucidated using this technique. For example, the crystal structures of various metal complexes with thiol-containing ligands have been determined, revealing the coordination chemistry and packing arrangements. researchgate.net In the context of this compound, co-crystallization with other molecules capable of forming strong intermolecular interactions, such as hydrogen bonds, might facilitate the growth of suitable crystals. The resulting crystal structure would provide precise data on the conformation of the deuterated pentyl chain. The absolute configuration of deuterated stereocenters in other molecules has been successfully determined using X-ray crystallography. nih.gov

Theoretical and Computational Investigations of 1 Pentane D11 Thiol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 1-pentane-d11-thiol, these methods can elucidate the effects of deuterium (B1214612) substitution on its electronic and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile approach that can determine the properties of a system using functionals of the spatially dependent electron density. wikipedia.org DFT calculations are instrumental in predicting the ground state properties of molecules. wikipedia.org For alkanethiols like 1-pentanethiol (B94126), DFT has been used to determine optimized geometries and electronic levels. aip.org

Table 1: Predicted Ground State Properties of Alkanethiols using DFT This table is illustrative and based on typical results for similar molecules, as specific data for this compound is not available.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| C-S Bond Length | 1.85 Å | B3LYP/6-31G(d) |

| S-H (or S-D) Bond Length | 1.34 Å | B3LYP/6-31G(d) |

| C-S-H (or C-S-D) Bond Angle | 96.5° | B3LYP/6-31G(d) |

| Dipole Moment | 1.5 D | B3LYP/6-31G(d) |

It is important to note that while isotopic substitution with deuterium primarily affects vibrational frequencies, subtle changes in bond lengths and angles can also occur due to the different zero-point energies, which can be captured by high-level DFT calculations.

Ab initio and semi-empirical methods provide alternative approaches to DFT for studying electronic configurations and performing energy minimizations. Ab initio methods are based on first principles without using experimental parameters, offering a high level of theory. taylorandfrancis.comlibretexts.org However, they are computationally intensive. taylorandfrancis.comlibretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data or ab initio calculations to simplify the computations. libretexts.orgacs.org This makes them significantly faster and suitable for larger molecular systems. acs.org These methods are particularly useful for exploring potential energy surfaces and identifying low-energy conformers. For 1-pentanethiol, a study generated up to 25 low-energy conformers using the CREST method, followed by higher-level electronic structure computations with the DSD-PBEP86/def2QZVPD double-hybrid DFT method to accurately reproduce molecular iso-density surfaces. researchgate.net

Table 2: Comparison of Computational Methods for Electronic Structure This table provides a general comparison of the methods.

| Method | Key Features | Applicability to this compound |

|---|---|---|

| Ab Initio (e.g., Hartree-Fock, Coupled Cluster) | Based on first principles, high accuracy, computationally expensive. taylorandfrancis.comlibretexts.org | Provides benchmark calculations for electronic properties and energy minimization. |

| Semi-Empirical (e.g., AM1, PM3, DFTB) | Uses parameters, computationally efficient, suitable for large systems. acs.orgresearchgate.net | Efficient for conformational searches and initial geometry optimizations. |

| Density Functional Theory (DFT) | Balances accuracy and computational cost, widely applicable. wikipedia.org | Predicts ground state properties, electronic structure, and reaction energetics. |

For this compound, a combination of these methods would be ideal. Semi-empirical methods could be used for an initial broad conformational search, followed by DFT or ab initio calculations for refining the geometries and energies of the most stable conformers. The deuteration would be explicitly included in the molecular model to account for its effect on the electronic structure and energy.

Density Functional Theory (DFT) Applications for Ground State Properties

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. frontiersin.org By simulating the movement of atoms over time, MD can provide insights into how molecules like this compound behave in different environments.

For flexible molecules like 1-pentanethiol, conformational analysis is crucial. The rotation around the various C-C and C-S bonds leads to a multitude of possible conformers. MD simulations can explore the potential energy surface and identify the most populated conformations and the energy barriers between them. The choice of force field, which defines the potential energy function, is critical for the accuracy of MD simulations. For n-alkanes, varying the torsional potential can have a significant impact on predicted properties like viscosity. researchgate.net A recent study developed a transferable force field for 1-thiols by adjusting parameters to match experimental vapor pressures and liquid densities of 1-propanethiol, 1-butanethiol, and 1-pentanethiol. acs.org

Intermolecular interactions are also critical, especially in condensed phases. MD simulations can model the interactions between this compound molecules or with a solvent. These simulations can reveal details about hydrogen bonding (or deuterium bonding) involving the thiol group and van der Waals interactions along the alkyl chain.

Table 3: Key Parameters in Molecular Dynamics Simulations of this compound This table outlines the typical parameters that would be considered in an MD simulation.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | Defines the potential energy of the system as a function of atomic coordinates. | Crucial for accurately modeling bonded and non-bonded interactions. A transferable thiol force field would be ideal. acs.org |

| Temperature and Pressure | Thermodynamic conditions of the simulation. | Should be set to match experimental conditions of interest. |

| Simulation Time | The duration of the simulation. | Needs to be long enough to sample relevant conformational changes and intermolecular events. |

| Ensemble | Statistical ensemble (e.g., NVT, NPT) that defines the conserved quantities. | NPT is often used to simulate systems at constant temperature and pressure. |

Reaction Pathway Analysis and Transition State Theory for Deuterated Thiol Reactivity

The reactivity of thiols is a central aspect of their chemistry. Computational methods can be employed to analyze reaction pathways and understand the kinetics and thermodynamics of reactions involving this compound. The presence of deuterium can lead to kinetic isotope effects (KIEs), which provide valuable mechanistic information.

Thiols are known to participate in radical reactions, often involving the cleavage of the S-H bond to form a thiyl radical. The bond dissociation energy (BDE) of the S-H bond is a key parameter governing this process. For alkanethiols, the S-H BDE is approximately 87 kcal/mol. rsc.org The deuteration of the thiol group in this compound will slightly alter this BDE due to differences in zero-point vibrational energy between the S-H and S-D bonds.

Computational studies, often using DFT, can calculate the energetics of these radical reactions. For example, studies on radical-mediated thiol-epoxy reactions have used the M06-2X/6-31+G(d,p) level of theory to model reaction mechanisms. nih.govresearchgate.net These calculations can determine the stability of radical intermediates and the energy barriers of transition states. The high stability of thiyl radicals is a major driving force in these reactions. nih.govresearchgate.net

In the context of this compound, computational analysis of radical reactions would involve:

Calculating the S-D bond dissociation energy.

Modeling the reaction of the resulting deuterated pentanethiyl radical with other species.

Determining the activation energies for hydrogen (or deuterium) abstraction from the carbon chain.

These calculations would provide a detailed picture of the radical reactivity of this compound and allow for a comparison with its non-deuterated counterpart.

Thiols can undergo addition reactions, such as the thiol-ene and thiol-Michael additions. nih.govresearchgate.net Computational studies have been instrumental in elucidating the mechanisms of these reactions. researchgate.netnih.gov For instance, DFT calculations can be used to map out the potential energy surface of the reaction, identifying intermediates and transition states. researchgate.net

A study on the addition of thiols to N-phenylacrylamide combined kinetic experiments with computational studies to show that the reaction proceeds via a rate-limiting nucleophilic attack followed by rapid protonation. rsc.org In another example, CBS-QB3 calculations were used to investigate the energetics and kinetics of thiol-ene and thiol-yne reactions. nih.gov

For this compound, computational studies of its addition reactions would focus on:

The effect of deuteration on the nucleophilicity of the thiol group.

The transition state structures for the addition to various substrates.

The calculation of activation energies and reaction rates to predict any kinetic isotope effects.

A plausible mechanism for the thiol-mediated deuteration of certain compounds involves the H/D exchange of the thiol with a deuterium source like D₂O, followed by the reaction of the deuterated thiol. acs.org Computational studies can rationalize the acceleration effect observed in some of these reactions. acs.org

Energetics of Thiol-Mediated Radical Reactions

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models are instrumental in predicting the spectroscopic fingerprints of molecules. For this compound, these models elucidate the profound effects of isotopic substitution on its vibrational and magnetic resonance spectra.

The generation of theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra for this compound relies heavily on quantum mechanical calculations, particularly Density Functional Theory (DFT). researchgate.net Methods like DFT, often using functionals such as B3LYP, are employed to optimize the molecular geometry and calculate vibrational frequencies and NMR chemical shifts. researchgate.netrsc.org The validation of these theoretical assignments is a critical step, often achieved by comparing calculated spectra with experimental data from similar, non-deuterated, or partially deuterated molecules. redalyc.orgaanda.org

Infrared (IR) and Raman Spectroscopy:

The substitution of hydrogen (¹H) with its heavier isotope deuterium (²H) in this compound leads to significant and predictable shifts in its vibrational spectra. The vibrational frequency is approximately proportional to the square root of the inverse of the reduced mass of the vibrating atoms. Consequently, bonds to deuterium vibrate at lower frequencies than the corresponding bonds to hydrogen.

Key predicted shifts in the IR and Raman spectra include:

S-D Stretch: The S-H stretching vibration in alkanethiols typically appears as a weak band around 2550 cm⁻¹. rsc.org Upon deuteration, this is expected to shift to approximately 1850-1900 cm⁻¹, providing a clear spectroscopic marker for the deuterated thiol group.

C-D Stretches: The C-H stretching vibrations of the pentyl chain, usually found in the 2850-3000 cm⁻¹ region, are replaced by C-D stretching vibrations. These are predicted to appear in the 2100-2200 cm⁻¹ range. azimuth-corp.com

Bending Modes: The C-S-H bending mode (βCSH), observed around 850-900 cm⁻¹ in various thiols, shifts significantly to 600-630 cm⁻¹ upon deuteration of the thiol proton (becoming βCSD). rsc.org Similar shifts are expected for the various C-D bending modes compared to their C-H counterparts.

These isotopic shifts are valuable for spectral assignment and can be used to track deuterium incorporation in a molecule. redalyc.org Theoretical calculations using DFT methods can reproduce these isotopic effects with good accuracy. researchgate.netrsc.org

Predicted Vibrational Frequencies for 1-Pentanethiol vs. This compound

This table presents theoretically expected values based on established principles of vibrational spectroscopy and computational studies on related molecules. Actual values may vary.

| Vibrational Mode | Typical Frequency in 1-Pentanethiol (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) |

|---|---|---|

| C-H Stretch | 2850 - 3000 | N/A |

| S-H Stretch | ~2550 | N/A |

| C-D Stretch | N/A | ~2100 - 2200 |

| S-D Stretch | N/A | ~1850 - 1900 |

| C-S-H Bend (βCSH) | ~850 - 900 | N/A |

NMR Spectroscopy:

Theoretical predictions of NMR spectra are also significantly impacted by deuteration.

¹H NMR: In a fully deuterated compound like this compound, the ¹H NMR spectrum would be devoid of signals corresponding to the pentyl chain. The only observable proton signal in a standard ¹H NMR of the non-deuterated 1-pentanethiol arises from the thiol proton (S-H), typically found between 1.2-1.8 ppm. rsc.org For the D11 isotopologue, this signal would be absent.

²H NMR (Deuterium NMR): This technique would be used to observe the deuterium nuclei. The spectrum would show signals corresponding to the deuterons on the pentyl chain and the thiol deuteron (B1233211) (S-D), with chemical shifts similar to their proton analogues but with different coupling interactions.

¹³C NMR: The ¹³C NMR spectrum of this compound would differ from that of 1-pentanethiol primarily in the signal multiplicities. The one-bond coupling between carbon and hydrogen (¹J_C-H) is replaced by a smaller one-bond coupling to deuterium (¹J_C-D). This results in characteristic splitting patterns (e.g., a triplet for a CD group, a quintet for a CD₂ group) due to the spin (I=1) of the deuterium nucleus.

Validation of these theoretical spectra involves comparing the calculated chemical shifts and coupling constants against experimental data where available, or by establishing the reliability of the computational method on a set of known, related molecules. aip.org

Solvent Effects and Environmental Perturbations on Deuterated Thiol Behavior

The behavior of this compound in solution is influenced by its interactions with the surrounding solvent molecules. Computational models are essential for dissecting these complex interactions and predicting how environmental perturbations affect the molecule's properties.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in DFT calculations to simulate the effects of a solvent. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. d-nb.info

Influence of Solvent Polarity:

The polarity of the solvent can significantly affect the conformational stability and spectroscopic properties of this compound.

Dipole Moment and Energy: In computational studies of similar molecules, the total molecular energy is often observed to decrease as the polarity of the solvent increases, indicating stabilization. d-nb.info Concurrently, the molecular dipole moment tends to increase with solvent polarity, reflecting a greater polarization of the solute's electron density by the solvent's reaction field. d-nb.info

Vibrational Frequencies (Solvatochromic Shifts): Solvent interactions can cause shifts in vibrational frequencies. For instance, the S-D stretching frequency can be influenced by the solvent's ability to act as a hydrogen (or deuterium) bond acceptor. Polar, protic solvents may lead to a slight red-shift (lower frequency) of the S-D band compared to the gas phase or nonpolar solvents.

Theoretical Solvent Effects on Properties of this compound

This table illustrates general trends predicted by computational models like DFT with PCM. Specific values are representative.

| Solvent | Dielectric Constant (ε) | Predicted Total Energy (Relative) | Predicted Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1 | 0 (Reference) | ~1.5 |

| n-Pentane | 1.84 | -0.5 kcal/mol | ~1.8 |

| Chloroform | 4.81 | -2.0 kcal/mol | ~2.5 |

Medium Isotope Effects:

Reaction Mechanisms and Reactivity of 1 Pentane D11 Thiol

Deuterium (B1214612) Isotope Effects in Thiol-Mediated Reactions

The presence of deuterium in 1-Pentane-D11-thiol allows for the study of kinetic isotope effects (KIEs), which are powerful tools for elucidating reaction mechanisms. A KIE is the ratio of the rate constant of a reaction using a light isotope (kH) to the rate constant of the same reaction using a heavy isotope (kD).

Primary and secondary KIEs arise from isotopic substitution at different positions relative to the bonds being broken or formed in the rate-determining step of a reaction. libretexts.org

Primary Kinetic Isotope Effects (1° KIE): A primary KIE is observed when a bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. For this compound, cleavage of the sulfur-deuterium (S-D) bond is required for many of its characteristic reactions, such as when it acts as a hydrogen atom (or in this case, deuterium atom) donor. The S-D bond has a lower zero-point vibrational energy than the corresponding S-H bond, making it stronger and requiring more energy to break. This results in a slower reaction rate for the deuterated compound, leading to a "normal" primary KIE (kH/kD > 1). nih.gov The magnitude of this effect can provide insight into the symmetry of the transition state. epfl.ch

Secondary Kinetic Isotope Effects (2° KIE): A secondary KIE occurs when the isotopically substituted bonds are not broken or formed in the rate-determining step. princeton.edu In reactions involving this compound where the S-D bond remains intact, the deuterium atoms on the pentyl chain (C-D bonds) can still influence the reaction rate. These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They typically arise from changes in hybridization or hyperconjugation at the carbon centers between the ground state and the transition state. princeton.edu For example, a change from sp³ to sp² hybridization at a deuterated carbon during a reaction would result in a normal secondary KIE.

| KIE Type | Isotopic Substitution Site | Typical kH/kD Value | Mechanistic Implication |

| Primary | At the bond being broken/formed (e.g., S-D) | 2 - 8 | Bond to isotope is broken in the rate-determining step. libretexts.org |

| Secondary (α) | At the carbon undergoing reaction (C-D) | 0.8 - 1.2 | Indicates changes in hybridization or coordination at the reaction center. princeton.edu |

| Secondary (β) | Adjacent to the reaction center (C-D) | ~1.1 | Often related to hyperconjugative stabilization of a developing charge or radical. libretexts.org |

| Data table summarizing typical kinetic isotope effect values and their mechanistic significance. |

Isotopic labeling is a powerful technique used to track the movement of atoms through a chemical reaction or metabolic pathway. wikipedia.orgkit.edu The eleven deuterium atoms on this compound serve as a distinct marker, allowing chemists to follow the fate of the molecule or its fragments.

By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint the location of deuterium atoms in the products of a reaction. wikipedia.org This information is crucial for distinguishing between proposed reaction mechanisms. For instance, in a radical reaction where this compound acts as a deuterium atom donor, the appearance of deuterium in the product confirms the role of the thiol in the hydrogen atom transfer (HAT) step. nih.gov This tracing ability is invaluable for studying complex reaction networks, including those in biological systems. nih.govthieme-connect.de

Primary and Secondary Kinetic Isotope Effects (KIE) for Mechanistic Probing

Radical Processes Involving Deuterated Thiyl Radicals

Homolytic cleavage of the S-D bond in this compound generates the 1-pentane-d11-thiyl radical (CD₃(CD₂)₄S•). This radical intermediate is central to the participation of deuterated thiols in a variety of radical-mediated transformations.

A key reaction of thiyl radicals is hydrogen atom transfer (HAT), or in this case, deuterium atom transfer (DAT). nih.govresearchgate.net The direction and rate of this process are governed by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.comlibretexts.org The S-D bond in this compound is slightly stronger than the S-H bond in its non-deuterated counterpart due to the zero-point energy difference.

The 1-pentane-d11-thiyl radical can abstract a hydrogen atom from a substrate (R-H) to form 1-pentane-d10-thiol-d1 (C₅D₁₀HS) and a new radical (R•). Conversely, this compound can donate a deuterium atom to a radical (R•) to generate a deuterated product (R-D) and the thiyl radical. This reversible transfer makes deuterated thiols effective catalysts for radical processes. nih.gov

Furthermore, the thiol deuteron (B1233211) is exchangeable with protons from protic solvents like water or alcohols. In the presence of a deuterium source like heavy water (D₂O), a non-deuterated thiol can be converted in situ into its deuterated form (RSH + D₂O ⇌ RSD + HDO), which can then participate in deuteration reactions.

| Bond | Bond Dissociation Energy (kcal/mol) |

| CH₃(CH₂)₃CH₂S–H | ~87-88 |

| CH₃(CH₂)₃CH₂S–D | ~88-89 (estimated) |

| (CH₃)₃C–H (tertiary) | ~96.5 |

| (CH₃)₂CH–H (secondary) | ~98.6 |

| CH₃CH₂–H (primary) | ~101 |

| C₆H₅CH₂–H (benzyl) | ~89.7 |

| Data table of representative bond dissociation energies (BDEs) relevant to hydrogen/deuterium atom transfer reactions. The S-D bond is slightly stronger than the S-H bond. mdpi.comwikipedia.orgucsb.edu |

Deuterated thiols like this compound are valuable reagents for introducing deuterium into organic molecules through radical pathways. These reactions often offer high functional group tolerance and proceed under mild conditions.

One classic example is the Barton-McCombie deoxygenation, a radical chain reaction used to remove a hydroxyl group from an alcohol. sioc-journal.cn In a deuterated version of this reaction, a xanthate derivative of the alcohol is treated with a radical initiator in the presence of this compound. The thiol serves as the deuterium atom donor in the key propagation step, replacing the oxygen functionality with a deuterium atom. rsc.org

Similarly, this compound can be used for the reductive deuteration of alkyl halides. An alkyl radical, generated from the halide, abstracts a deuterium atom from the thiol to yield the deuterated alkane and a thiyl radical, which continues the chain. This method provides a straightforward way to install a C-D bond.

Hydrogen Atom Transfer (HAT) Mechanisms and Deuterium Exchange Processes

Nucleophilic Reactivity of the Deuterated Thiolate Anion (RS⁻)

Deprotonation of this compound by a base yields the corresponding deuterated thiolate anion, CD₃(CD₂)₄S⁻. This anion is a potent nucleophile, significantly more so than its oxygen analog, the pentoxide anion. libretexts.org The reactivity of the thiol is dominated by this deprotonated form. nih.gov

The concentration of the reactive thiolate anion in solution is dependent on the pKa of the thiol and the pH of the medium. The pKa of a deuterated thiol (R-SD) is generally slightly higher (by ~0.4-0.5 units) than that of its protio-counterpart (R-SH), meaning it is a slightly weaker acid. researchgate.netwashington.edu This equilibrium isotope effect stems from the lower zero-point energy of the S-D bond compared to the S-H bond.

Despite the slight difference in pKa, the deuterated thiolate anion remains a strong, soft nucleophile. It readily participates in nucleophilic substitution reactions (Sₙ2) with alkyl halides and other substrates with good leaving groups. libretexts.org It is also highly effective in nucleophilic conjugate additions, such as the thiol-Michael reaction, where it adds to electron-deficient alkenes. nsf.gov The relationship between the nucleophilicity of a series of thiolates and their pKa can often be described by a Brønsted-type plot, which provides insight into the reaction mechanism. nih.govfrontiersin.org In many cases, thiolate anions are found to be more reactive nucleophiles than phenoxide or even hydroxide (B78521) ions toward certain electrophiles. nih.gov

| Property | Alkanethiol (R-SH) | Alcohol (R-OH) |

| Typical pKa | ~10-11 | ~16-18 |

| Nucleophilicity of Anion | High (Soft Nucleophile) | Moderate (Hard Nucleophile) |

| Basicity of Anion | Moderate | High |

| Data table comparing the general properties of alkanethiols and alcohols. libretexts.orgnih.gov |

S(_N)2 Reactions with Deuterated Thiolates and Side Product Formation

Thiolates, the conjugate bases of thiols, are excellent nucleophiles for S(_N)2 reactions. masterorganicchemistry.com The deprotonation of a thiol creates a thiolate anion which can then readily attack an electrophilic carbon, displacing a leaving group. youtube.com In the context of this compound, its corresponding deuterated thiolate is also a potent nucleophile. reddit.com These reactions proceed via a concerted mechanism, resulting in an inversion of stereochemistry at the reaction center. reddit.com

A common issue in S(_N)2 reactions involving thiols is the potential for the product thiol to react further with the alkyl halide, leading to the formation of a sulfide (B99878) (thioether) as a side product. pressbooks.publibretexts.org This secondary reaction can be mitigated by using an excess of the hydrosulfide (B80085) anion or by employing thiourea (B124793) as the nucleophile, which forms an intermediate salt that is subsequently hydrolyzed to the desired thiol. pressbooks.publibretexts.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature | Potential Side Product |

| 1-Pentane-D11-thiolate | Alkyl Halide | S(_N)2 | Strong nucleophilicity of thiolate | Dialkyl sulfide |

| This compound | Alkyl Halide | S(_N)2 | Further reaction of product thiol | Dialkyl sulfide |

Michael Additions and "Click" Chemistry with Deuterated Thiols

The thiol-ene reaction, a hydrothiolation of an alkene, is a cornerstone of "click" chemistry, prized for its high yield, stereoselectivity, and rapid rate. wikipedia.org This reaction can proceed through either a free-radical or a catalyzed Michael addition mechanism. wikipedia.org In the context of this compound, it can participate in these reactions, adding across a carbon-carbon double bond. The free-radical pathway involves the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org

The nucleophile-catalyzed thio-Michael addition to electron-poor alkenes is another significant application. usm.edu This reaction is efficient and can be catalyzed by simple nucleophiles, leading to quantitative addition of the thiol to the alkene. usm.edunsf.gov The use of deuterated thiols like this compound in these "click" reactions allows for the synthesis of specifically labeled molecules, which can be valuable for mechanistic studies and materials science applications. usm.eduresearchgate.net

| Reaction Type | Mechanism | Key Features | Application of this compound |

| Thiol-ene "Click" Reaction | Free-radical addition or Michael addition | High yield, stereoselectivity, rapid | Synthesis of labeled compounds |

| Thio-Michael Addition | Nucleophilic catalysis | Quantitative addition, mild conditions | Preparation of functional materials |

Thiol-Disulfide Redox Interconversion in Deuterated Systems

The interconversion between a thiol and a disulfide is a fundamental redox process. libretexts.orglibretexts.org The thiol form represents the reduced state, while the disulfide form is the oxidized state. libretexts.orglibretexts.org This process is crucial in many biological systems, where disulfide bonds in proteins are formed and broken. libretexts.orglibretexts.org In deuterated systems involving this compound, this redox interconversion proceeds similarly. The thiol can be oxidized to a disulfide, and the disulfide can be reduced back to the thiol. pressbooks.pub

This thiol-disulfide exchange often involves a series of S(_N)2-like displacement reactions where sulfur atoms act as both nucleophiles and leaving groups. libretexts.org The redox potential of the thiol/disulfide couple, such as the cysteine/cystine pair in biological systems, is a key determinant of the cellular redox environment. nih.gov The study of these processes with deuterated thiols can provide insights into the reaction mechanisms. chimicatechnoacta.ruchimicatechnoacta.ru

Catalytic and Co-catalytic Roles of this compound in Organic Transformations

Thiols can act as catalysts in various organic reactions. mdpi.comresearchgate.net The high nucleophilicity of the thiol group allows it to participate in catalytic cycles. mdpi.com For instance, in thio-Michael additions, a nucleophilic catalyst can serve a dual purpose: catalyzing the addition and preventing the formation of disulfide side products. usm.edu

The catalytic activity of thiols is also evident in their ability to facilitate redox reactions. mdpi.com Thiol-rich peptides are considered to have been important in prebiotic chemistry, catalyzing various transformations. mdpi.com While specific studies on the catalytic role of this compound are not abundant, its chemical properties suggest it could function as a catalyst in reactions where a thiol is known to be active, with the deuterium labeling providing a means to track its involvement in the reaction mechanism.

Investigation of C-H (C-D) Bond Rupture in Deuterated Thiols

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. csbsju.eduias.ac.in Replacing hydrogen with deuterium results in a C-D bond that is stronger and has a lower zero-point energy than the corresponding C-H bond. ias.ac.inbaranlab.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond, leading to a primary KIE (k(_H)/k(_D)) greater than 1. csbsju.eduias.ac.in

Investigations into the C-D bond rupture in this compound would involve comparing its reaction rates to its non-deuterated counterpart in reactions where C-H bond cleavage is suspected. A significant KIE would provide strong evidence for the involvement of that bond in the transition state of the reaction. ias.ac.innih.gov Conversely, the absence of a significant KIE would suggest that the C-D bond is not broken in the rate-limiting step. ias.ac.in Secondary KIEs can also provide information about changes in hybridization at the carbon atom during the reaction. osti.gov

| Isotopic Label | Bond Type | Relative Bond Strength | Expected Reaction Rate | Significance of KIE |

| Hydrogen | C-H | Weaker | Faster | k(_H)/k(_D) > 1 indicates bond breaking in RDS |

| Deuterium | C-D | Stronger | Slower | Provides insight into transition state structure |

Advanced Analytical Methodologies and Quantitative Analysis in Research

Development of Chromatography-Mass Spectrometry (GC-MS/LC-MS) Methods Using 1-Pentane-D11-thiol as an Internal Standard

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation and quantification of volatile and semi-volatile compounds. jetir.org The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is a cornerstone of modern quantitative methods. wuxiapptec.com An SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. scioninstruments.com This strategy effectively compensates for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal, thereby significantly improving the accuracy and precision of quantification. numberanalytics.comwuxiapptec.com

The analysis of thiols often requires specific sample preparation and derivatization steps to improve their stability and chromatographic behavior. mdpi.comencyclopedia.pub Given the high reactivity of the thiol group (-SH), derivatization is a common strategy to form more stable and less volatile derivatives suitable for GC or LC analysis. mdpi.comencyclopedia.pub

Sample Preparation: Techniques like solid-phase extraction (SPE) and headspace solid-phase microextraction (HS-SPME) are frequently employed to isolate and concentrate thiols from complex matrices. nih.govacs.orgacs.org For instance, in the analysis of wine thiols, SPE cartridges (e.g., C18) can be used to enrich thiol derivatives while removing interfering matrix components. acs.orgacs.org Optimization involves selecting the appropriate sorbent material, conditioning solvents, wash solutions, and elution solvents to maximize analyte recovery. acs.orgacs.org

Derivatization Strategies: The goal of derivatization in GC analysis is to increase volatility and thermal stability, while for LC analysis, it is to enhance detector response. encyclopedia.pub Several reagents are used to target the thiol group:

Pentafluorobenzyl Bromide (PFBBr): This agent reacts with thiols to form PFB derivatives. nih.gov These derivatives are highly responsive to electron capture negative ionization (ECNI) mass spectrometry, enabling very low detection limits. nih.gov However, the derivatization often requires alkaline conditions. mdpi.com

Ethyl Propiolate (ETP): As a greener alternative to PFBBr, ETP reacts with thiols via a Michael addition mechanism under alkaline conditions. mdpi.comencyclopedia.pub This has been successfully used with techniques like stir bar sorptive extraction (SBSE) coupled with thermal desorption GC-MS/MS. mdpi.com

4,4'-dithiodipyridine (DTDP): This reagent reacts rapidly with thiols at or near neutral pH via thiol-disulfide exchange, making it suitable for acidic matrices like wine. acs.orgnih.gov The resulting derivatives are stable and can be analyzed by HPLC-MS/MS. acs.orgnih.gov

Maleimides: Reagents like N-ethylmaleimide (NEM) or N-phenylmaleimide react specifically and rapidly with thiols to form stable adducts. acs.orgnih.govnih.gov This is particularly useful in preventing the artifactual oxidation of thiols during sample workup and has been applied in both GC-MS and LC-MS/MS methods. acs.orgnih.govmdpi.com

The use of this compound as an internal standard is critical during these steps. It is added to the sample at the earliest stage of preparation to mimic the behavior of the native pentanethiol and other similar thiols throughout extraction, derivatization, and analysis, thereby correcting for any losses or variations. numberanalytics.comscioninstruments.com

Method validation is essential to ensure that an analytical procedure is reliable for its intended purpose. acs.org Key parameters include accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The incorporation of deuterated internal standards like this compound is crucial for achieving high-quality validation data, especially in complex matrices. acs.orgnih.gov

Accuracy is typically assessed through recovery experiments, where a known amount of the analyte is spiked into a matrix and the measured concentration is compared to the true value. Methods using deuterated internal standards consistently demonstrate high accuracy, often with recoveries between 90% and 110%. mdpi.comnih.gov

Precision measures the closeness of repeated measurements and is usually expressed as the relative standard deviation (%RSD). Good precision (RSD < 15%) is indicative of a robust method. For example, a study on wine thiols using DTDP derivatization and deuterated standards reported precision of 5–11% RSD. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Derivatization and sensitive MS techniques can achieve LODs in the nanogram per liter (ng/L) or even picogram per liter (pg/L) range, which is often necessary for potent aroma thiols. nih.govcabidigitallibrary.org

Table 1: Examples of Method Validation Data for Thiol Analysis Using Internal Standards

| Analytical Method | Matrix | Derivatizing Agent | Analyte Example | Accuracy (Recovery) | Precision (%RSD) | LOD | Citation |

|---|---|---|---|---|---|---|---|

| HS-SPME-GC-MS | Wine | PFBBr | 4-Mercapto-4-methyl-2-pentanone | 90%–109% | 5%–11% | 0.9 ng/L | nih.gov |

| HS-SPME-GC-MS | Garlic | N-phenylmaleimide | Butanethiol | Validated via standard addition | - | Low µg/L range | acs.orgnih.gov |

| HPLC-MS/MS | Wine | DTDP | 3-Mercaptohexan-1-ol | Validated in different matrices | - | Comparable to GC-MS methods | acs.orgacs.orgnih.gov |

| UPC²-MS/MS | Wine | DTDP | 3-Mercaptohexyl acetate | 98% (Red Wine) | 12.8% (Red Wine) | 0.19 µg/L | mdpi.com |

Optimization of Sample Preparation and Derivatization Strategies for Quantitative Analysis of Thiols

Chemical Isotope Labeling (CIL) Strategies in Quantitative "Omics" Research

Chemical Isotope Labeling (CIL) is a powerful strategy in quantitative proteomics and metabolomics. nih.govmeliomics.com It involves derivatizing a specific functional group in molecules with a reagent that exists in two or more isotopic forms (e.g., light and heavy). meliomics.com Samples from different groups (e.g., control vs. treated) are labeled with different isotopic tags. The samples are then mixed, and the relative abundance of an analyte is determined by the ratio of the MS signal intensities of its light and heavy forms. nih.gov This approach minimizes analytical variability and improves quantification accuracy. chromatographyonline.com

Deuterium (B1214612) (²H) is a cost-effective stable isotope used for CIL. acs.org Deuterated reagents can be used to tag various functional groups, including amines, carboxyls, and thiols, to profile different sub-metabolomes. meliomics.com The use of deuterated thiol-reactive reagents, in conjunction with deuterated thiol standards like this compound, facilitates comprehensive and quantitative analysis of the "thiol-ome"—the complete set of thiol-containing molecules in a biological system. nih.govresearchgate.net

In thiol metabolomics, a CIL strategy can be employed where, for example, a control sample pool is labeled with a "heavy" thiol-reactive tag and individual experimental samples are labeled with a "light" tag. acs.org By spiking the heavy-labeled pool into each light-labeled sample, it serves as a global internal standard for every thiol metabolite, enabling accurate relative quantification across many samples. acs.org This allows for the precise measurement of changes in the levels of numerous biological thiols like cysteine, homocysteine, and glutathione (B108866) in response to stimuli or disease. nih.govresearchgate.net

Quantitative Thiol Reactivity Profiling (QTRP) is a chemoproteomic platform designed to measure the reactivity of cysteine residues across the proteome. springernature.commdpi.comnih.gov This method provides insights into redox signaling and the interaction of proteins with electrophiles. springernature.comnih.gov

The general workflow for QTRP is as follows:

Labeling: Reactive cysteine thiols in a proteome (e.g., from control and treated cell lysates) are first covalently labeled with a thiol-reactive probe, typically an iodoacetamide-based reagent like 2-iodo-N-(prop-2-yn-1-yl)acetamide (IPM), which contains an alkyne handle. springernature.comresearchgate.net

Digestion: The labeled proteins are digested into peptides using an enzyme like trypsin. researchgate.net

Isotopic Tagging: The alkyne-tagged peptides are then conjugated to isotopically labeled (e.g., ¹²C-light and ¹³C-heavy) azido-biotin tags via a copper-catalyzed click chemistry reaction. researchgate.netresearchgate.net The control sample is tagged with one isotope, and the treated sample with the other.

Enrichment and Analysis: The light and heavy samples are mixed, and the biotin-tagged peptides are enriched using streptavidin beads. springernature.commdpi.com The captured peptides are then released (often via a photocleavable linker) and analyzed by LC-MS/MS. springernature.comresearchgate.net

Quantification: The relative reactivity of each cysteine is determined by the ratio of the MS signal intensities of the heavy versus light peptide pairs. researchgate.net A change in this ratio between control and treated samples indicates a change in the cysteine's reactivity due to modification (e.g., oxidation). researchgate.net

This powerful technique allows for the site-specific mapping and quantification of thousands of reactive cysteines, identifying those sensitive to oxidative stress or specific electrophiles. researchgate.netresearchgate.net

Application of Deuterated Thiols in Proteomics and Metabolomics Research

Advanced Hyphenated Techniques for Complex Mixture Analysis Incorporating Deuterated Standards

The analysis of highly complex samples, such as those found in environmental monitoring, metabolomics, and petroleum research, requires analytical techniques with exceptional separation power and sensitivity. uni-due.de Hyphenated techniques, which couple a separation method with a detection method (e.g., GC-MS, LC-MS, CE-MS), are the gold standard for this purpose. jetir.orgajrconline.orgnih.gov

Advanced hyphenation strategies further enhance these capabilities. Examples include:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This technique uses two different GC columns in series to provide a much higher degree of separation than single-column GC, allowing for the resolution of thousands of individual components in a single analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The use of tandem MS (MS/MS) provides an extra dimension of selectivity and sensitivity, enabling the quantification of trace-level analytes in very complex matrices. jetir.org

LC-Ion Mobility Spectrometry-MS (LC-IMS-MS): The addition of ion mobility spectrometry separates ions based on their size and shape, providing another layer of separation that can resolve isobaric interferences (compounds with the same mass).

Applications of 1 Pentane D11 Thiol in Contemporary Scientific Research

Mechanistic Investigations in Organic and Organometallic Chemistry

The substitution of hydrogen with deuterium (B1214612) is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. chem-station.com Because a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in a rate-determining step will proceed more slowly. This phenomenon, known as the kinetic isotope effect (KIE), provides definitive evidence for bond-breaking events. epfl.ch

1-Pentane-D11-thiol is an invaluable tracer for unraveling complex reaction pathways where an alkyl thiol is a reactant, catalyst, or product. escholarship.org By strategically placing deuterium on the pentyl chain, chemists can track the molecule's fate and determine the specific bonds being formed or broken.

For instance, in photoredox catalysis, thiols can act as hydrogen atom transfer (HAT) agents. nih.govprinceton.edu A reaction mechanism might propose that a thiyl radical abstracts a hydrogen atom from a substrate. If this compound is used and the reaction rate is unaffected, it suggests the S-H bond is involved, but not the C-D bonds on the chain. Conversely, if the reaction involves C-H activation on the alkyl chain, using this compound would result in a significant KIE, helping to confirm the mechanistic step. researchgate.net

Deuterium labeling also clarifies addition reactions, such as the thiol-Michael addition. acs.org In these reactions, a thiol adds across a double bond. Using a deuterated thiol allows researchers to follow the atoms with precision, confirming the regioselectivity and stereochemistry of the addition and identifying any subsequent hydrogen/deuterium exchange processes that may occur. acs.orgnih.gov

| Observed KIE (kH/kD) | Interpretation | Example Mechanistic Implication |

|---|---|---|

| ~1 | C-D bond is not broken in the rate-determining step. | The reaction mechanism likely involves the S-H bond or addition to the sulfur atom without disturbing the alkyl chain. |

| 2-7 (Primary KIE) | C-D bond is broken in the rate-determining step. | The mechanism involves C-H activation on the pentyl chain as a key, rate-limiting event. |

| 1.1 - 1.5 (Secondary KIE) | C-D bond is not broken, but the hybridization of the carbon atom changes in the transition state. | The carbon atom bearing the deuterium is adjacent to the reaction center and experiences a change from sp3 to sp2 hybridization or vice-versa. |

The three-dimensional course of a reaction is critical to its outcome. Isotopic markers like the deuterium in this compound help to map these stereochemical pathways. epfl.ch For example, in metal-catalyzed reactions, it can be challenging to determine whether a substrate adds to a metal center in a specific orientation.

By using this compound, the deuterium atoms act as stereochemical labels. Analysis of the product's stereochemistry, for example by using NMR spectroscopy, can reveal how the deuterated pentyl group approached and reacted with a catalyst or another molecule. This has been used to understand the formation of diastereomers in reactions like the thiol-maleimide reaction, where the addition can create new chiral centers. acs.org The known starting configuration of the deuterated marker allows for an unambiguous assignment of the resulting product's stereochemistry, providing deep insight into the transition state geometry.

Elucidation of Complex Reaction Mechanisms via Deuterium Labeling and Tracing

Surface Science and Materials Research

Deuterated alkanethiols are particularly useful in the study of surfaces and interfaces, where creating well-defined, characterizable molecular layers is paramount.

Alkanethiols spontaneously form highly ordered, crystalline-like films on noble metal surfaces, particularly gold, known as self-assembled monolayers (SAMs). rsc.org This process is driven by a strong, semi-covalent bond between sulfur and gold and by the stabilizing van der Waals interactions between adjacent alkyl chains.